molecular formula C14H12N2O3 B177142 n-(4-Nitrobenzyl)benzamide CAS No. 34907-24-9

n-(4-Nitrobenzyl)benzamide

Cat. No.: B177142
CAS No.: 34907-24-9
M. Wt: 256.26 g/mol
InChI Key: TVGZIMVSSPILRJ-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-nitrobenzyl group

Scientific Research Applications

N-(4-Nitrobenzyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Safety and Hazards

The safety data sheets of similar compounds indicate that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They may cause severe skin burns and eye damage, and are suspected of causing genetic defects .

Future Directions

Future research could focus on the optimization of the synthesis process and the exploration of the potential applications of “N-(4-Nitrobenzyl)benzamide” and its derivatives . For instance, a new wave of 4-(2-nitrophenoxy)benzamide derivatives was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . These compounds showed strong antiviral activities, suggesting potential future directions for the development of new antiviral agents .

Mechanism of Action

Target of Action

The primary target of N-(4-Nitrobenzyl)benzamide is currently unknown. This compound is a derivative of benzamide, and its structure suggests potential interactions with various proteins or enzymes

Mode of Action

It’s worth noting that nitro groups in organic compounds often undergo reduction reactions, which can lead to changes in the compound’s structure and function . The nitro group in this compound could potentially undergo similar reactions, affecting its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit deubiquitinase (dub) enzymes, which play a crucial role in many viruses . If this compound shares this activity, it could potentially affect the pathways regulated by these enzymes.

Result of Action

If it does inhibit dub enzymes as suggested, it could potentially interfere with viral replication processes, leading to antiviral effects .

Biochemical Analysis

Biochemical Properties

N-(4-Nitrobenzyl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including deubiquitinase enzymes, which are involved in the regulation of protein degradation pathways . The interaction between this compound and these enzymes is primarily characterized by binding interactions that can inhibit or modulate the activity of the enzymes. Additionally, this compound has been studied for its potential antimicrobial properties, where it interacts with bacterial proteins and enzymes, leading to the inhibition of bacterial growth .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In bacterial cells, this compound has been shown to inhibit cell growth by interfering with essential enzymatic processes . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways, thereby affecting cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, the binding of this compound to deubiquitinase enzymes results in the inhibition of these enzymes, thereby affecting protein degradation pathways . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling molecules, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of enzymatic activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can exert beneficial effects, such as antimicrobial activity and modulation of cellular pathways. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain biological activity . The metabolic pathways of this compound can influence its overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can determine its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Nitrobenzyl)benzamide can be synthesized through the condensation reaction between 4-nitrobenzylamine and benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzyl)benzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 4-Aminobenzylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-Nitrobenzoic acid.

Comparison with Similar Compounds

N-(4-Nitrobenzyl)benzamide can be compared with other benzamide derivatives such as:

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(12-4-2-1-3-5-12)15-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGZIMVSSPILRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300176
Record name n-(4-nitrobenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34907-24-9
Record name NSC135198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-nitrobenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of identifying 4-methoxy-N-(4-nitrobenzyl)benzamide in Piper guineense leaves?

A1: The study by Akintelu et al. [] utilized GC-MS analysis to identify various chemical constituents in the acetone extract of Piper guineense leaves. They found that 4-methoxy-N-(4-nitrobenzyl)benzamide constituted a significant portion of the extract at 12.82%. [] This finding contributes to the understanding of the chemical profile of Piper guineense, a plant often used in traditional medicine. Further research is needed to determine if this compound contributes to any of the plant's purported medicinal properties.

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